2-cyano-3-(furan-2-yl)-N-[2-(thiophen-3-yl)propyl]prop-2-enamide
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Overview
Description
2-cyano-3-(furan-2-yl)-N-[2-(thiophen-3-yl)propyl]prop-2-enamide is an organic compound that features a cyano group, a furan ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(furan-2-yl)-N-[2-(thiophen-3-yl)propyl]prop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan and thiophene derivatives, followed by their coupling through a series of reactions:
Preparation of Furan Derivative: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.
Preparation of Thiophene Derivative: Thiophene rings are often synthesized through the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Coupling Reaction: The furan and thiophene derivatives are then coupled using a Knoevenagel condensation reaction, where the cyano group is introduced. This involves the reaction of an aldehyde with a nitrile in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(furan-2-yl)-N-[2-(thiophen-3-yl)propyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and furans.
Reduction: The cyano group can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and furans.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-cyano-3-(furan-2-yl)-N-[2-(thiophen-3-yl)propyl]prop-2-enamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of organic semiconductors and conductive polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-cyano-3-(furan-2-yl)-N-[2-(thiophen-3-yl)propyl]prop-2-enamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyano group can act as an electrophile, while the furan and thiophene rings can participate in π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
2-cyano-3-(furan-2-yl)acrylamide: Similar structure but lacks the thiophene ring.
3-(furan-2-yl)-N-(2-thiophen-3-yl)prop-2-enamide: Similar but lacks the cyano group.
Uniqueness
2-cyano-3-(furan-2-yl)-N-[2-(thiophen-3-yl)propyl]prop-2-enamide is unique due to the presence of both furan and thiophene rings along with a cyano group, which provides a combination of electronic and steric properties that can be fine-tuned for specific applications.
This compound’s versatility and potential for various applications make it a valuable subject of study in multiple scientific disciplines.
Properties
IUPAC Name |
2-cyano-3-(furan-2-yl)-N-(2-thiophen-3-ylpropyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-11(12-4-6-20-10-12)9-17-15(18)13(8-16)7-14-3-2-5-19-14/h2-7,10-11H,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARGXDXLALRJDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=CC1=CC=CO1)C#N)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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